4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
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Overview
Description
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a triazine ring and a hydroxymethyl group, making it a valuable subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a triazine derivative with a hydroxymethyl-substituted oxolane under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted triazine derivatives .
Scientific Research Applications
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one include:
- 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a triazine ring with a hydroxymethyl-substituted oxolane. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N4O4 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-5(14)1-4(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |
InChI Key |
COQIPAMHUKRYHA-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC(=NC2=O)N)CO |
Origin of Product |
United States |
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